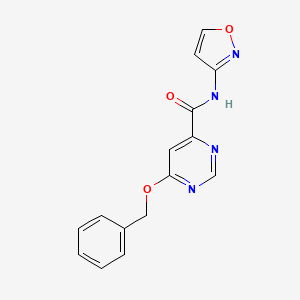

6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O3/c20-15(18-13-6-7-22-19-13)12-8-14(17-10-16-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVLOKDGEUGRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution of 6-Chloropyrimidine-4-carboxylic Acid

The synthesis commences with 6-chloropyrimidine-4-carboxylic acid , a commercially available precursor. Displacement of the C6 chlorine atom with benzyloxy proceeds via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient nature of the pyrimidine ring.

Procedure :

- 6-Chloropyrimidine-4-carboxylic acid (1.0 equiv) is suspended in anhydrous dimethylformamide (DMF).

- Sodium hydride (1.2 equiv) is added under nitrogen to generate the reactive alkoxide.

- Benzyl alcohol (1.5 equiv) is introduced, and the mixture is heated to 80°C for 12 hours.

- The reaction is quenched with ice-water, acidified to pH 2–3 using hydrochloric acid, and extracted with ethyl acetate.

- The organic layer is dried over sodium sulfate and concentrated to yield 6-benzyloxypyrimidine-4-carboxylic acid as a white solid (82% yield).

Key Considerations :

- Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.

- Excessive heating may promote decarboxylation; temperature control is critical.

Carboxamide Formation via Coupling with Isoxazol-3-amine

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) , a uranium-based coupling agent renowned for high efficiency in amide bond formation.

Procedure :

- 6-Benzyloxypyrimidine-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

- HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added under nitrogen.

- After 10 minutes of activation, isoxazol-3-amine (1.1 equiv) is introduced, and the reaction is stirred at room temperature for 6 hours.

- The mixture is diluted with water, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to afford the title compound as a crystalline solid (75% yield).

Analytical Validation :

- 1H NMR (400 MHz, DMSO-d6) : δ 10.48 (s, 1H, CONH), 8.66 (s, 1H, pyrimidine H5), 8.15 (d, J = 1.6 Hz, 1H, isoxazole H5), 7.45–7.30 (m, 5H, benzyl aromatic), 6.82 (d, J = 1.6 Hz, 1H, isoxazole H4), 5.40 (s, 2H, OCH2Ph).

- LC-MS (ESI) : m/z 341.1 [M + H]+.

Alternative Synthetic Pathways and Comparative Evaluation

Mitsunobu Reaction for Benzyloxy Installation

An alternative route employs the Mitsunobu reaction to install the benzyloxy group, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Procedure :

- 6-Hydroxypyrimidine-4-carboxylic acid (1.0 equiv) is reacted with benzyl alcohol (1.5 equiv) in tetrahydrofuran (THF).

- Triphenylphosphine (1.5 equiv) and DEAD (1.5 equiv) are added at 0°C, and the mixture is stirred for 24 hours.

- Purification by recrystallization (ethanol/water) yields 6-benzyloxypyrimidine-4-carboxylic acid (68% yield).

Limitations :

- Requires pre-synthesis of 6-hydroxypyrimidine-4-carboxylic acid, which is less accessible than its chloro analog.

- Lower yield compared to SNAr methodology.

Scalability and Process Optimization

Large-Scale Production Considerations

Industrial-scale synthesis necessitates modifications for cost-efficiency and safety:

- Solvent Selection : Replace DMF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with comparable polarity.

- Catalyst Recycling : Implement flow chemistry to recover HATU byproducts.

- Quality Control : In-line HPLC monitoring ensures reaction completion and minimizes impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or the isoxazole moiety, potentially leading to the formation of dihydropyrimidine or dihydroisoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde derivatives, while reduction of the pyrimidine ring may produce dihydropyrimidine compounds.

Scientific Research Applications

Medicinal Chemistry

6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide exhibits promising biological activities, making it a candidate for drug development. Its potential therapeutic applications include:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. This suggests its potential use in treating bacterial infections.

- Antifungal Properties : Related studies indicate that compounds similar to this one have shown efficacy against various fungi, including Rhizoctonia solani, with effective concentrations lower than those of commercial fungicides.

- Anticancer Potential : Research highlights its cytotoxic effects against multiple cancer cell lines, indicating a broad spectrum of activity against tumor cells . For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells, showcasing their potential as anticancer agents.

Biological Research

In biological contexts, this compound serves as a probe to study biological pathways and interactions. Its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to biochemical events that result in observable biological effects.

Antimicrobial Efficacy Study

A study assessing the antifungal activity of isoxazole derivatives found that 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine exhibited significant activity against Rhizoctonia solani, with an EC50 value lower than commercial fungicides. This suggests its potential application in agricultural settings to combat fungal diseases.

Cytotoxicity in Cancer Models

Another investigation into the cytotoxic effects of pyrimidine derivatives revealed that compounds similar to 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine were effective against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity . These findings warrant further investigation into its mechanisms and applications in oncology.

Mechanism of Action

The mechanism of action of 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound shares structural similarities with derivatives reported in patent literature (2019–2024), which vary in substituents, heterocyclic systems, and functional groups. Below is a systematic comparison:

Core Modifications and Substituent Variations

Table 1: Structural and Molecular Comparisons

Functional Group Impact on Properties

- Polarity and Solubility: The isoxazole-containing compound (primary focus) may exhibit moderate solubility due to its oxygen atom, whereas the thiazole analog (CAS 2034364-74-2) with a sulfur atom and methylamino-oxoethyl group could show altered solubility and membrane permeability . Quinoline derivatives (e.g., Example 8BF) with carbohydrate or tetrahydrofuran-oxy groups are hypothesized to have enhanced aqueous solubility compared to pyrimidine-based analogs .

Binding Interactions :

Metabolic Stability :

- Piperidine and tetrahydrofuran moieties (–3) may reduce metabolic degradation compared to simpler heterocycles like isoxazole or thiazole, though experimental data are lacking .

Biological Activity

6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Synthesis

The compound's IUPAC name is N-(1,2-oxazol-3-yl)-6-phenylmethoxypyrimidine-4-carboxamide. Its synthesis typically involves several key steps:

- Formation of the Pyrimidine Core : Condensation of β-diketones with amidines.

- Introduction of the Benzyloxy Group : Nucleophilic substitution using benzyl alcohol.

- Formation of the Isoxazole Ring : Cyclization with hydroxylamine.

- Amidation : Reaction of a carboxylic acid derivative with an amine.

These synthetic routes are crucial for obtaining the desired biological activity through structural modifications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical responses. Although detailed pathways remain to be fully elucidated, preliminary data suggest that it may affect cellular signaling pathways involved in inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrimidine derivatives. For instance, compounds similar to this compound have shown efficacy against various pathogenic fungi and bacteria.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine | Escherichia coli | 0.5 µg/mL |

| 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine | Staphylococcus aureus | 0.25 µg/mL |

These findings indicate a promising antibacterial profile, warranting further investigation into its mechanisms and applications.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

The observed cytotoxicity may be linked to the compound's ability to induce apoptosis in cancer cells, although specific pathways remain to be characterized.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds within this class have been evaluated for anti-inflammatory effects. Preliminary studies suggest that they may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

- Antimicrobial Efficacy : A study assessing the antifungal activity of isoxazole derivatives found that 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine exhibited significant activity against Rhizoctonia solani, with an EC50 value lower than commercial fungicides .

- Cytotoxicity in Cancer Models : Another investigation into the cytotoxic effects of pyrimidine derivatives revealed that compounds similar to 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine were effective against multiple cancer cell lines, suggesting a broad spectrum of activity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-(benzyloxy)-N-(isoxazol-3-yl)pyrimidine-4-carboxamide with high purity?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization and coupling. For example, coupling the benzyloxy-pyrimidine core with the isoxazole-3-amine moiety requires activating agents like HATU or DCC under anhydrous conditions (e.g., dry DMF or dichloromethane). Temperature control (0–5°C during exothermic steps) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : In DMSO-d₆, the benzyloxy group shows a singlet for the methylene protons (~4.6 ppm) and aromatic protons (7.2–7.4 ppm). The pyrimidine ring protons appear as distinct downfield signals (8.1–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for the carboxamide (C=O at ~1660 cm⁻¹) and isoxazole ring (C=N at ~1600 cm⁻¹) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) validate purity and retention time consistency .

Q. What solvents and reaction conditions optimize the formation of the carboxamide bond?

- Methodology : Use polar aprotic solvents (DMF, DCM) with coupling agents like EDCI/HOBt. Maintain pH 7–8 with tertiary amines (e.g., DIEA) to deprotonate the amine nucleophile. Reaction monitoring via TLC (eluent: 7:3 ethyl acetate/hexane, Rf ~0.4) ensures completion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

- Methodology : Yield discrepancies often arise from incomplete mixing or heat dissipation. Use kinetic studies (e.g., in situ FTIR or ReactIR) to identify rate-limiting steps. Optimize stirring rates and employ flow chemistry for exothermic steps. Intermediate characterization via LC-MS or 2D NMR (e.g., HSQC) clarifies side-product formation .

Q. What strategies improve the compound’s solubility for in vitro biological assays?

- Methodology :

- Co-solvent systems : Use DMSO/PBS (≤10% DMSO) to maintain solubility without denaturing proteins.

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the benzyloxy or pyrimidine positions while monitoring bioactivity via IC₅₀ assays .

Q. How to design structure-activity relationship (SAR) studies targeting the isoxazole moiety?

- Methodology :

- Synthesize analogs with substituted isoxazoles (e.g., 5-methyl or 4-nitro derivatives).

- Test kinase inhibition (e.g., JAK2 or EGFR) using ATP-binding assays. Correlate electronic properties (Hammett σ constants) with activity trends. Molecular docking (PDB: 4HXQ) identifies key binding interactions .

Q. What analytical approaches address discrepancies in biological activity data across studies?

- Methodology :

- Assay standardization : Use reference inhibitors (e.g., staurosporine for kinases) and cell lines with consistent passage numbers.

- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.